2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine is a chemical compound with the molecular formula C12H17N3O It is characterized by the presence of a piperidine ring substituted with a hydroxy group and a benzamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine typically involves the reaction of 4-hydroxy-piperidine with benzamidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxy group, followed by nucleophilic substitution with a benzamidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzamidine moiety can be reduced to a benzylamine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: 2-(4-Oxo-piperidin-1-ylmethyl)-benzamidine.
Reduction: 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzylamine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the benzamidine moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-piperidine: A simpler analog with similar structural features but lacking the benzamidine moiety.
Benzamidine: A compound with a similar functional group but without the piperidine ring.
Uniqueness
2-(4-Hydroxy-piperidin-1-ylmethyl)-benzamidine is unique due to the combination of the piperidine ring and benzamidine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
887577-56-2 |
---|---|
Molecular Formula |
C13H19N3O |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C13H19N3O/c14-13(15)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,17H,5-9H2,(H3,14,15) |
InChI Key |
QYMVDSWWPDYIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.